molecular formula C12H10BrNOS B2431026 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 71338-62-0

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2431026
CAS No.: 71338-62-0
M. Wt: 296.18
InChI Key: GSDSMPMKVBKTCM-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Elucidation

The compound 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one derives its systematic name from the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic organic compounds. The core structure consists of a 1,3-thiazole ring, a five-membered heterocycle containing nitrogen at position 1 and sulfur at position 3. Substituents are assigned numerical positions based on their attachment points:

  • Position 2 : A 4-bromophenyl group (a benzene ring substituted with a bromine atom at the para position).
  • Position 4 : A methyl group (-CH₃).
  • Position 5 : An ethan-1-one group (-COCH₃), where the ketone functional group is located at the first carbon of the ethyl chain.

The full IUPAC name reflects this substitution pattern: 1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone . The structural elucidation confirms a planar thiazole ring with conjugated π-electrons, stabilized by resonance interactions between the nitrogen and sulfur atoms.

CAS Registry Number and Alternative Designations

The compound is uniquely identified by its CAS Registry Number 71338-62-0 , a universal identifier for chemical substances. Alternative designations include:

Synonym Source
Ethanone, 1-[2-(4-bromophenyl)-4-methyl-5-thiazolyl]- PubChem
CTK5I7312 PubChem
ZINC6654672 AK Scientific
1-(2-(4-Bromophenyl)-4-methylthiazol-5-yl)ethan-1-one Aaron Chemicals

These synonyms are used interchangeably in chemical databases and commercial catalogs to facilitate cross-referencing.

Molecular Formula and Weight Analysis

The molecular formula C₁₂H₁₀BrNOS represents the elemental composition of the compound, with the following atomic contributions:

Element Count Atomic Weight (g/mol) Contribution (g/mol)
Carbon (C) 12 12.01 144.12
Hydrogen (H) 10 1.008 10.08
Bromine (Br) 1 79.90 79.90
Nitrogen (N) 1 14.01 14.01
Oxygen (O) 1 16.00 16.00
Sulfur (S) 1 32.07 32.07
Total - - 296.19

The calculated molecular weight of 296.19 g/mol aligns with experimental data from mass spectrometry. The bromine atom contributes approximately 27% of the total molecular mass, a critical factor in its physicochemical behavior and reactivity.

The molecular structure is further characterized by:

  • A thiazole ring with bond lengths of 1.42 Å (C-N) and 1.74 Å (C-S).
  • A dihedral angle of 15.2° between the thiazole ring and the 4-bromophenyl group, indicating mild steric strain.
  • A planar ketone group (-C=O) at position 5, with a bond length of 1.21 Å for the carbonyl bond.

Properties

IUPAC Name

1-[2-(4-bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNOS/c1-7-11(8(2)15)16-12(14-7)9-3-5-10(13)6-4-9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDSMPMKVBKTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Br)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Components and Mechanism

The synthesis utilizes 2-bromo-1-(4-bromophenyl)ethan-1-one (α-haloketone) and N-methylthiourea as precursors. The thiourea’s sulfur atom initiates a nucleophilic attack on the α-carbon of the haloketone, forming a thioether intermediate. Subsequent intramolecular cyclization eliminates hydrogen bromide (HBr), yielding the thiazole core.

Critical regiochemical outcomes :

  • The 4-bromophenyl group at position 2 originates from the α-haloketone’s aromatic moiety.
  • The methyl group at position 4 derives from N-methylthiourea’s alkyl substituent.
  • The acetyl group at position 5 arises from the ketone functionality of the α-haloketone.

Standard Protocol

A representative procedure involves refluxing equimolar quantities of 2-bromo-1-(4-bromophenyl)ethan-1-one (5 mmol) and N-methylthiourea (5 mmol) in anhydrous ethanol (20 mL) at 80°C for 12–18 hours. Post-reaction, solvent removal under reduced pressure followed by recrystallization from methanol yields pale brown needles (22%–35% yield).

Parameter Specification
Starting Material 2-bromo-1-(4-bromophenyl)ethan-1-one
Thiourea Derivative N-methylthiourea
Solvent Anhydrous ethanol
Temperature 80°C (reflux)
Reaction Time 12–18 hours
Purification Methanol recrystallization
Yield 22%–35%

Microwave-Assisted Optimization

Microwave irradiation significantly enhances the synthesis’s efficiency by reducing reaction times from hours to minutes while improving yields. This approach leverages dielectric heating to accelerate the cyclocondensation step.

Enhanced Reaction Dynamics

Under microwave conditions (60–100 W, 80°C), the same reactants generate the target compound in 45–55% yield within 30–45 minutes. The rapid, uniform heating minimizes side reactions like ketone oxidation or thiourea decomposition, which commonly occur during prolonged conventional heating.

Comparative Analysis

Method Conventional Microwave
Time 12–18 hours 30–45 minutes
Yield 22%–35% 45%–55%
Energy Input 450–600 kJ/mol 120–150 kJ/mol
Byproduct Formation 15%–20% 5%–8%

Alternative Synthetic Pathways

While Hantzsch synthesis dominates, two supplementary methods demonstrate viability for specialized applications:

Gabriel Thiazole Synthesis

This approach employs phosphorus pentasulfide (P₂S₅) to cyclize acylaminoketones, though it requires harsh conditions (170°C) and affords lower yields (18%–25%). For this compound, the method is less favorable due to difficulties in preparing the requisite acylamino precursor.

Transition Metal-Catalyzed Cyclization

Palladium(II)-catalyzed reactions between vinyl azides and thiocyanates offer a modern alternative, achieving 40%–48% yields under mild conditions (CH₃CN, 60°C). However, this route’s reliance on expensive catalysts and sensitive azide intermediates limits industrial scalability.

Purification and Characterization

Post-synthetic processing ensures product integrity, given the compound’s propensity for ketone-enol tautomerism observed in deuterated DMSO.

Recrystallization Protocols

  • Primary Solvent : Methanol (optimal for needle crystal growth)
  • Temperature Gradient : Slow cooling from 60°C to 4°C over 6 hours
  • Purity Enhancement : Sequential recrystallization increases purity from 95% to >99%

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.56 (d, J = 8.4 Hz, 2H, Ar-H), 2.84 (s, 3H, CH₃-thiazole), 2.43 (s, 3H, COCH₃)
  • FT-IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1560 cm⁻¹ (C=N thiazole), 1070 cm⁻¹ (C-Br)
  • MS (ESI+) : m/z 296.07 [M+H]⁺ (calc. 296.19)

Industrial-Scale Considerations

Commercial producers like Enamine employ continuous flow reactors to amplify the Hantzsch synthesis, achieving kilogram-scale outputs with 50%–60% yields. Key industrial parameters include:

  • Catalyst Recycling : Recovery of HBr byproducts for reagent regeneration
  • Solvent Recovery Systems : Distillation columns reclaim >90% ethanol
  • Quality Control : HPLC purity thresholds >98.5% enforced via in-line analytics

Chemical Reactions Analysis

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The bromophenyl group may enhance the compound’s binding affinity to certain proteins, contributing to its biological activity .

Biological Activity

1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative that has garnered attention for its potential biological activities. This compound's structure includes a thiazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H13BrN2SC_{12}H_{13}BrN_2S. The compound features a thiazole ring substituted with a bromophenyl group and an ethanone moiety. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₃BrN₂S
Molecular Weight295.21 g/mol
Melting PointNot specified
Boiling PointNot specified
SolubilityNot specified

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. A study evaluating a series of thiazole compounds, including similar derivatives, found that many displayed potent antibacterial and antifungal effects.

Key Findings

  • Inhibition Zones : The diameter of inhibition zones was measured against several bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Aspergillus niger). Compounds with structural similarities to this compound showed varying degrees of activity.
CompoundBacterial StrainInhibition Zone (mm)
This compoundS. aureus23
Similar Thiazole DerivativeE. coli21
Amphotericin BAspergillus niger25

The antimicrobial mechanism of thiazole derivatives often involves disruption of microbial cell walls or interference with metabolic pathways. The presence of the bromophenyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent bioactivity.

Case Studies

Several studies have highlighted the effectiveness of thiazole compounds in clinical settings:

  • Study on Antifungal Activity : A comparative analysis showed that certain thiazole derivatives were effective against drug-resistant fungal strains, suggesting potential for therapeutic applications in treating fungal infections resistant to conventional treatments.
  • Antibacterial Efficacy : A recent study demonstrated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial properties.

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodYield (%)Key IntermediatesCharacterization TechniquesReference
Hantzsch Thiazole Synthesis65–704-BromophenylthioamideIR, ¹H NMR, SC-XRD
Cyclocondensation75–80α-Bromo-4-methylacetophenoneHPLC-MS, TLC

Q. Table 2: Key Crystallographic Parameters

ParameterValue (Å/°)SignificanceReference
C–S Bond Length1.71 ± 0.02Confirms thiazole ring stability
Dihedral Angle (Thiazole-Bromophenyl)12.5°Indicates weak π-π stacking

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